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Introduction
C12-200 is an ionizable lipidoid that has become a cornerstone in the formulation of lipid

nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including messenger

RNA (mRNA) and small interfering RNA (siRNA).[1][2] Its branched-tail structure is a key

feature that contributes to the potent in vivo delivery of RNA.[1][3] When formulated into LNPs,

C12-200 is near-neutral at physiological pH and becomes cationic in the acidic environment of

the endosome, a property crucial for the efficient encapsulation of negatively charged nucleic

acids and their subsequent release into the cytoplasm. This document provides detailed

application notes and protocols for the intravenous (IV) administration of C12-200 LNPs,

intended to guide researchers in their preclinical studies.

Applications
C12-200 LNPs are versatile platforms for a range of therapeutic applications, primarily

leveraging their efficient delivery of nucleic acids to target cells, especially hepatocytes in the

liver, following intravenous administration.[4][5]

Key applications include:

Gene Silencing: Delivery of siRNA to downregulate the expression of specific genes. C12-
200 LNPs have demonstrated high potency for siRNA-directed gene silencing in the liver,
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with effects observed at doses below 0.01 mg/kg in mice.[3]

Protein Replacement Therapy: Delivery of mRNA to express therapeutic proteins. This is

particularly relevant for liver-expressed proteins, where C12-200 LNPs can induce significant

protein expression.[4][6]

Gene Editing: Co-delivery of Cas9 mRNA and single guide RNA (sgRNA) for in vivo gene

editing applications.[4]

Vaccines: While many LNP-based vaccines are administered intramuscularly, intravenous

administration of C12-200 LNPs can be explored for specific vaccine applications targeting

the liver or spleen.[7][8]

Placental Delivery: Studies have explored the use of C12-200 LNPs for mRNA delivery to the

placenta in pregnant mice, suggesting potential for treating placental dysfunction.[9]

Data Presentation
Table 1: Exemplary C12-200 LNP Formulations for
Intravenous Administration

Ionizable
Lipid

Helper Lipid Cholesterol PEG-Lipid

Molar Ratio
(Ionizable:H
elper:Chole
sterol:PEG)

Reference

C12-200 DOPE Cholesterol
C14-

PEG2000

35:16:46.5:2.

5
[4]

C12-200 DOPE Cholesterol
DMG-

PEG(2000)

35:10:53.5:1.

5
[9]

C12-200 DOPE Cholesterol DMG-PEG
50:38.5:1.35:

10
[10]

C12-200 DOPE Cholesterol
C14-

PEG2000

35:16:46.5:2.

5
[7]

Table 2: Physicochemical Properties of C12-200 LNPs
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Property Typical Value
Method of
Measurement

Reference

Hydrodynamic

Diameter
100 - 150 nm

Dynamic Light

Scattering (DLS)
[11][12]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)
[13]

mRNA Encapsulation

Efficiency
> 75% RiboGreen Assay [12][14]

Zeta Potential Near-neutral at pH 7.4
Laser Doppler

Electrophoresis
[11]

Apparent pKa ~6.3 - 6.9 TNS Assay [7][9]

Table 3: In Vivo Administration Parameters and
Biodistribution

Parameter Details Reference

Animal Model Mice (e.g., C57BL/6, CD1) [4][9]

Administration Route Intravenous (tail vein injection) [4][15]

Dosage (mRNA) 0.1 - 0.75 mg/kg [4][8][15]

Primary Target Organ Liver [4][8]

Other Organs with Uptake Spleen, Lungs [8]

Experimental Protocols
Protocol 1: C12-200 LNP Formulation using Microfluidic
Mixing
This protocol describes the formulation of C12-200 LNPs using a microfluidic mixing device,

which offers reproducible and scalable production.[16][17]

Materials:
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C12-200 ionizable lipid

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG)

mRNA or siRNA cargo

Ethanol (100%, molecular biology grade)

Sodium acetate buffer (50 mM, pH 4.0, RNase-free)

Phosphate-buffered saline (PBS, pH 7.4, sterile)

Microfluidic mixing device and syringe pumps

Procedure:

Prepare Lipid Stock Solutions: Dissolve C12-200, DOPE, cholesterol, and DMG-PEG in

100% ethanol to create individual stock solutions. The concentrations should be calculated to

achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[4]

Prepare Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio to create

the final lipid mixture in ethanol.

Prepare Aqueous Nucleic Acid Solution: Dilute the mRNA or siRNA cargo in 50 mM sodium

acetate buffer (pH 4.0) to a concentration of approximately 0.14 mg/mL.[11]

Microfluidic Mixing:

Set up the microfluidic device according to the manufacturer's instructions.

Load the lipid mixture in ethanol into one syringe and the aqueous nucleic acid solution

into another.

Set the flow rate ratio of the aqueous to the ethanolic phase to 3:1.[11]
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Pump the two solutions through the microfluidic device, where they will rapidly mix,

leading to LNP self-assembly.

Dilution and Buffer Exchange:

Immediately dilute the LNP solution with an equal volume of PBS (pH 7.4) to neutralize the

pH and stabilize the LNPs.[11]

Perform dialysis against sterile PBS (pH 7.4) overnight using appropriate molecular weight

cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated nucleic

acids.[11]

Sterilization and Storage:

Filter-sterilize the final LNP formulation through a 0.22 µm filter.[11]

Store the LNPs at 4°C for short-term use (up to one week) or at -80°C with a

cryoprotectant for long-term storage.[11]

Protocol 2: Characterization of C12-200 LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and

PDI of the LNPs.[11]

Dilute the LNP sample in PBS to an appropriate concentration.

Perform the measurement according to the instrument's protocol. A PDI value below 0.2 is

generally considered acceptable for in vivo applications.[13]

2. Encapsulation Efficiency (EE) Measurement:

Use a fluorescent dye-based assay, such as the RiboGreen assay, to quantify the amount of

encapsulated nucleic acid.[14]

Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., 1% Triton

X-100) to release the encapsulated nucleic acid. The other set remains intact.
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Measure the fluorescence of both sets after adding the RiboGreen reagent.

The EE is calculated as: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

Protocol 3: In Vivo Intravenous Administration in Mice
Materials:

C12-200 LNP formulation

Sterile PBS (pH 7.4)

Appropriate mouse strain (e.g., C57BL/6)

Insulin syringes (29-31G)

Restraining device

Procedure:

Dose Preparation: Dilute the C12-200 LNP formulation in sterile PBS to achieve the desired

final dose of nucleic acid (e.g., 0.1 mg/kg) in a total injection volume of 100 µL.[15]

Animal Handling: Acclimatize the mice to the laboratory conditions. Handle the animals

gently to minimize stress.

Intravenous Injection:

Restrain the mouse using an appropriate method.

Warm the tail gently to dilate the lateral tail veins.

Wipe the tail with 70% ethanol.

Carefully insert the needle (bevel up) into one of the lateral tail veins.

Slowly inject the 100 µL of the LNP solution.

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
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Monitoring: Monitor the animals for any adverse reactions post-injection.

Biodistribution and Efficacy Analysis: At the desired time point (e.g., 6-24 hours post-

injection), euthanize the animals and harvest organs of interest (liver, spleen, etc.) for

analysis of protein expression (e.g., via IVIS imaging for luciferase reporter) or gene

knockdown.[4][8]
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Caption: Workflow for C12-200 LNP Formulation.
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Caption: Workflow for In Vivo IV Administration.
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Caption: Cellular Uptake and Cargo Release.

Safety and Toxicity Considerations
While C12-200 LNPs are generally well-tolerated at therapeutic doses, it is important to

consider potential toxicity.[4] Ionizable lipids can activate innate immune pathways, such as

Toll-like receptors (TLRs), potentially leading to the production of pro-inflammatory cytokines.

[18] High doses may lead to elevated liver enzymes (ALT, AST), indicating transient liver

toxicity.[18][19] Therefore, it is crucial to perform dose-escalation studies to determine the

maximum tolerated dose and to monitor for signs of toxicity in animal studies. The inclusion of

biodegradable components or modifications to the lipid structure are ongoing areas of research

to further improve the safety profile of LNPs.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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